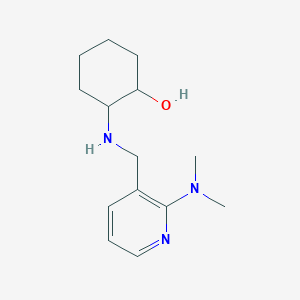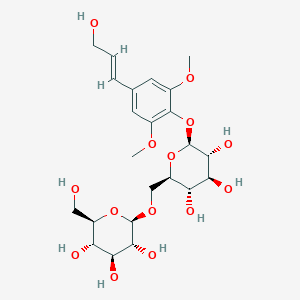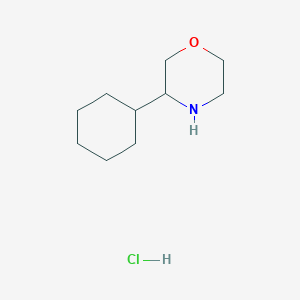
Tert-butyl 5-amino-2-chloro-3-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 5-amino-2-chloro-3-iodobenzoate: is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of tert-butyl, amino, chloro, and iodo functional groups attached to a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-amino-2-chloro-3-iodobenzoate typically involves multi-step organic reactions. One common method includes the iodination of a benzoate derivative followed by chlorination and amination. The tert-butyl group is often introduced via esterification reactions. Specific reaction conditions such as the use of palladium catalysts, bases like cesium carbonate, and solvents like 1,4-dioxane are employed to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing robust catalysts and efficient separation techniques .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-amino-2-chloro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction can lead to the formation of amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, facilitated by palladium catalysts
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium carbonate.
Solvents: Including 1,4-dioxane and N-methyl-2-pyrrolidone.
Major Products Formed:
Substituted Benzoates: Resulting from substitution reactions.
Amines and Nitro Compounds: From reduction and oxidation reactions, respectively
Scientific Research Applications
Chemistry: Tert-butyl 5-amino-2-chloro-3-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the development of advanced materials and chemical products .
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-chloro-3-iodobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules. The specific pathways and molecular targets depend on the context of its application, whether in chemical synthesis or biological systems .
Comparison with Similar Compounds
- Tert-butyl 5-amino-2-chlorobenzoate
- Tert-butyl 5-amino-3-iodobenzoate
- Tert-butyl 5-amino-2-bromobenzoate
Comparison: Tert-butyl 5-amino-2-chloro-3-iodobenzoate is unique due to the presence of both chloro and iodo groups, which impart distinct reactivity compared to compounds with only one halogen. The combination of these functional groups allows for diverse chemical transformations and applications, making it a versatile compound in various fields .
Properties
IUPAC Name |
tert-butyl 5-amino-2-chloro-3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClINO2/c1-11(2,3)16-10(15)7-4-6(14)5-8(13)9(7)12/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWQPPGJBUEGKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)N)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(2Z)-3-benzyl-4-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2729211.png)

![13-chloro-5-(pyridine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2729214.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)
![5-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2729218.png)


![3-(3,4-Dimethoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2729224.png)
![2-{[(3-chlorophenyl)methyl]sulfanyl}-1-(2-methoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2729227.png)




